molecular formula C10H7F3N2 B1305945 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 99498-65-4

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No. B1305945
CAS RN: 99498-65-4
M. Wt: 212.17 g/mol
InChI Key: AKPVEJBNHMWPEC-UHFFFAOYSA-N
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Description

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole is a compound that belongs to the pyrazole class, characterized by a 5-membered ring containing two nitrogen atoms opposite each other. The presence of a trifluoromethyl group and a phenyl group on the pyrazole ring influences its chemical behavior and potential applications, particularly in the pharmaceutical and agrochemical industries due to its structural significance in various biological activities .

Synthesis Analysis

The synthesis of 1-phenyl-3-(trifluoromethyl)-1H-pyrazoles can be achieved through regioselective methods. A notable approach involves the reaction of 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones with arylhydrazones, followed by deprotective hydrolysis to yield the desired 1,3-isomers. This method allows for the selective formation of the 1,3-isomer over the 1,5-isomer, which can also be synthesized by direct cyclocondensation with phenylhydrazine .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using techniques such as X-ray diffraction, NMR spectroscopy, and computational methods. For instance, the molecular and supramolecular structures of certain pyrazole isomers have been determined, revealing that the phenyl ring is almost perpendicularly positioned to the pyrazole ring system, which is consistent with the anisotropic NMR shielding effect observed in solution . Additionally, the molecular structure of related compounds has been confirmed using single-crystal X-ray diffraction studies, which also show the presence of stabilizing intermolecular interactions such as hydrogen bonding and π-π stacking .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including cycloaddition, which is a common method for constructing the pyrazole ring. For example, the synthesis of pyrazole triflones involves the generation of anionic triflyldiazomethane species followed by a [3 + 2] cycloaddition reaction with nitroalkenes, yielding compounds with a triflyl group at the 3-position . This type of reaction demonstrates the reactivity of the pyrazole ring and its ability to form new bonds under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-phenyl-3-(trifluoromethyl)-1H-pyrazoles are influenced by the substituents on the pyrazole ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can affect the acidity of the adjacent hydrogen atoms and the overall electronic distribution within the molecule. The phenyl group can contribute to the hydrophobic character of the compound and also participate in π-π interactions, which can be important for molecular recognition processes. The properties of these compounds can be further explored through computational studies, such as density functional theory (DFT) calculations, to predict their behavior in different environments .

Scientific Research Applications

1. Regioselective Synthesis

  • Summary of Application: This compound is used in the regioselective synthesis of 3-trifluoromethyl-1-phenyl-1H-pyrazoles (1,3-isomers) as well as their 1,5-isomers (5-trifluoromethyl-1-phenyl-1H-pyrazoles) .
  • Methods of Application: The 1,3-isomers were obtained from the reaction of 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones with arylhydrazones followed by deprotective hydrolysis while the 1,5-isomer was obtained by direct cyclocondensation of 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones with phenylhydrazine .
  • Results or Outcomes: The study resulted in a new strategy for the regioselective synthesis of 1-Phenyl-3-trifluoromethyl-1H-pyrazoles .

2. Multicomponent Reaction

  • Summary of Application: This compound is used in a multicomponent reaction of salicylaldehyde, malononitrile dimer, and 2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one to give 2,4-diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno .
  • Methods of Application: The reaction was carried out in dimethyl sulfoxide at ambient temperature .
  • Results or Outcomes: The reaction resulted in the synthesis of a previously unknown chromeno .

3. Reaction with 2-Chlorobenzaldehyde

  • Summary of Application: This compound reacts with 2-chlorobenzaldehyde to form a new compound .
  • Methods of Application: The reaction involves the addition of a second pyrazolone unit to the primarily formed 1:1 condensation product .
  • Results or Outcomes: The reaction leads to the formation of the title compound, which results from the addition of a second pyrazolone unit to the primarily formed 1:1 condensation product .

4. Synthesis of 1-Phenyl-3-trifluoromethyl-1H-pyrazoles

  • Summary of Application: This compound is used in the regioselective synthesis of 1-Phenyl-3-trifluoromethyl-1H-pyrazoles .
  • Methods of Application: The synthesis involves the reaction of 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones with arylhydrazones followed by deprotective hydrolysis .
  • Results or Outcomes: The study resulted in a new strategy for the regioselective synthesis of 1-Phenyl-3-trifluoromethyl-1H-pyrazoles .

5. Use in Pharmaceutical Industry

  • Summary of Application: This compound is used in the pharmaceutical industry, but the specific application is not mentioned .
  • Methods of Application: The methods of application in the pharmaceutical industry are not specified .
  • Results or Outcomes: The outcomes of its use in the pharmaceutical industry are not specified .

6. Reaction with Other Compounds

  • Summary of Application: This compound reacts with other compounds to form new compounds .
  • Methods of Application: The specific methods of application are not mentioned .
  • Results or Outcomes: The reaction leads to the formation of new compounds .

7. Use in Material Science

  • Summary of Application: This compound is used in material science, but the specific application is not mentioned .
  • Methods of Application: The methods of application in material science are not specified .
  • Results or Outcomes: The outcomes of its use in material science are not specified .

8. Use in Chemical Synthesis

  • Summary of Application: This compound is used in the regioselective synthesis of 1-Phenyl-3-trifluoromethyl-1H-pyrazoles .
  • Methods of Application: The synthesis involves the reaction of 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones with arylhydrazones followed by deprotective hydrolysis .
  • Results or Outcomes: The study resulted in a new strategy for the regioselective synthesis of 1-Phenyl-3-trifluoromethyl-1H-pyrazoles .

9. Use in Pharmaceutical Industry

  • Summary of Application: This compound is used in the pharmaceutical industry, but the specific application is not mentioned .
  • Methods of Application: The methods of application in the pharmaceutical industry are not specified .
  • Results or Outcomes: The outcomes of its use in the pharmaceutical industry are not specified .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety data sheet (SDS) for this compound can be found on the Sigma-Aldrich website .

properties

IUPAC Name

1-phenyl-3-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)9-6-7-15(14-9)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKPVEJBNHMWPEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380087
Record name 1-phenyl-3-(trifluoromethyl)pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole

CAS RN

99498-65-4
Record name 1-phenyl-3-(trifluoromethyl)pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
Z Wu, D Hu, J Kuang, H Cai, S Wu, W Xue - Molecules, 2012 - mdpi.com
A series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were synthesized. All target compounds were characterized by spectral …
Number of citations: 49 www.mdpi.com
NA Nemytova, EV Shchegol'kov, YV Burgart… - Journal of Fluorine …, 2018 - Elsevier
The approaches for regiocontrolled N-, O- and C-methylation of 1-phenyl-3-polyfluoroalkyl-1H-pyrazol-5-ols have been developed. The chemoselective N-methylation proved to be an …
Number of citations: 9 www.sciencedirect.com
C Bingi, A Kale, Y Poornachandra… - Letters in Drug …, 2018 - ingentaconnect.com
Background: A number of novel fluorinated 4,5-dihydropyrazolo [4,3-f][1,2,3] triazolo diazepines (9-11) have been accomplished starting from 1-phenyl-3-trifluoromethyl pyrazole-5-one (…
Number of citations: 2 www.ingentaconnect.com
F Caruso, MV Raimondi, G Daidone… - … Section E: Structure …, 2009 - scripts.iucr.org
In the title compound, C11H8F3N3O2, there are two molecules in the asymmetric unit wherein the phenyl rings make dihedral angles of 65.3 (2) and 85.6 (2) with the pyrazole rings. In …
Number of citations: 4 scripts.iucr.org
B Palka, A Di Capua, M Anzini… - Beilstein Journal of …, 2014 - beilstein-journals.org
… Oximes derived from (intermediate) 5-alkynyl-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehydes were transformed into the corresponding 1H-pyrazolo[4,3-c]pyridine 5-oxides by …
Number of citations: 14 www.beilstein-journals.org
VM Muzalevskiy, AY Rulev, AR Romanov… - The Journal of …, 2017 - ACS Publications
A detailed study of the reaction of trifluoroacetylated acetylenes and aryl (alkyl) hydrazines was performed, aimed to the regioselective synthesis of 3- or 5-trifluoromethylated pyrazoles. …
Number of citations: 71 pubs.acs.org
JJ Wen, CK Ding, ZC Ding, T Li… - European Journal of …, 2015 - Wiley Online Library
A highly efficient tBuOK‐mediated synthesis of 3‐(trifluoromethyl)pyrazoles and other polysubstituted pyrazoles by intramolecular cyclization of N‐propargylhydrazones has been …
B Maggio, D Raffa, MV Raimondi, S Cascioferro… - European journal of …, 2008 - Elsevier
The multistep synthesis of 3,5-dimethyl-6-phenyl-8-(trifluoromethyl)-5,6-dihydropyrazolo[3,4-f][1,2,3,5]tetrazepin-4(3H)-one 15 has been carried out. The compound showed …
Number of citations: 16 www.sciencedirect.com
Y Liang, HW He - Acta Crystallographica Section E: Structure …, 2006 - scripts.iucr.org
In the title compound, C21H19ClF3N2O6P, the P atom is in a distorted tetrahedral configuration. In the crystal structure, molecules are linked by intermolecular C—H⋯ O …
Number of citations: 1 scripts.iucr.org
X Wang, X Fang, H Xiao, D Gong, X Yang, F Wu - Tetrahedron, 2013 - Elsevier
Direct C4–H activation of 3-fluoromethyl pyrazoles followed by an oxidative coupling with acrylates, which is perhaps the most direct method for the synthesis of 3-fluoromethyl …
Number of citations: 13 www.sciencedirect.com

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